

Delanzomib IC₅₀ Values in Various Cancer Cell Lines

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Compound Focus: Delanzomib

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Cancer Type	Cell Line	IC ₅₀ Value	Key Findings	Citation
Multiple Myeloma	RPMI8226	5.6 nM	Inhibits NF-κB; induces apoptosis in patient-derived cells	[1]
Ovarian Cancer	A2780	13.7 nM	Potent anti-proliferation effect	[1]
Colon Cancer	LoVo	11.3 nM	Strong cytotoxic activity	[1]
Non-Hodgkin Lymphoma	HS-Sultan	8.2 nM	Induces cell death	[1]
Hepatocellular Carcinoma (HCC)	HCC-LM3, SK-hep-1, others	IC ₅₀ range: Low nanomolar (time/dose-dependent)	Effective against sorafenib-resistant cells; induces G2/M arrest & apoptosis	[2]
Breast Cancer	Panel of 8 lines (e.g., MCF-7, MDA-MB-231)	IC ₅₀ range: Low nanomolar	Synergistic cell death with Doxorubicin (Dox)	[3] [4]

Cancer Type	Cell Line	IC ₅₀ Value	Key Findings	Citation
Medulloblastoma	DAOY, UW228-2, D-425, D-458	IC ₅₀ range: Low nanomolar (from viability assays)	Induces apoptosis; synergistic with cisplatin	[5]
Renal Fibrosis Model	MRC5 Myofibroblasts	0.2 μM	Selective cell death in myofibroblasts vs. fibroblasts (IC ₅₀ 13.1 μM)	[6]

Detailed Experimental Protocols

Here are the standard methodologies used in the cited studies for assessing cell viability after **Delanzomib** treatment.

Cell Viability Assay (MTT/CCK-8)

This is the most common method used to determine the half-maximal inhibitory concentration (IC₅₀) of **Delanzomib**.

- **Cell Seeding:** Cells are suspended and seeded into 96-well tissue culture plates at a density of approximately **5,000–10,000 cells per well** in 100 μL of complete medium and allowed to adhere overnight [2] [3] [5].
- **Drug Treatment:** The following day, the medium is replaced with fresh medium containing increasing concentrations of **Delanzomib**. A negative control (vehicle, e.g., DMSO at a final concentration <0.1%) is always included.
- **Incubation:** Cells are incubated with the drug for a specified period, typically **48 to 72 hours** [2] [3].
- **Viability Measurement:**
 - **MTT Assay:** 4 hours before the end of the incubation, MTT solution (5 mg/mL) is added to each well. The formazan crystals formed by viable cells are later dissolved in DMSO, and the optical density is measured at **570 nm** [2].
 - **CCK-8 Assay:** A mixture of CCK-8 reagent and medium is added directly to the wells. After incubation (e.g., 1 hour), the absorbance is measured at **450 nm** [3].
- **Data Analysis:** The absorbance of the control group is set as 100% viability. The IC₅₀ value is calculated from the dose-response curve using non-linear regression analysis.

Colony-Forming Assay

This method evaluates the long-term clonogenic survival of cells after drug treatment, indicating the ability of a single cell to proliferate into a colony.

- **Procedure:** Cells are seeded at a low density (e.g., **1,000 cells per dish**) in culture dishes and treated with or without **Delanzomib** for about **two weeks**, allowing for colony formation [2].
- **Staining & Analysis:** The resulting cell colonies are fixed and stained with Giemsa or crystal violet. Colonies are then counted manually or using imaging software. A significant reduction in the number and size of colonies indicates potent and sustained anti-proliferative activity [2] [3].

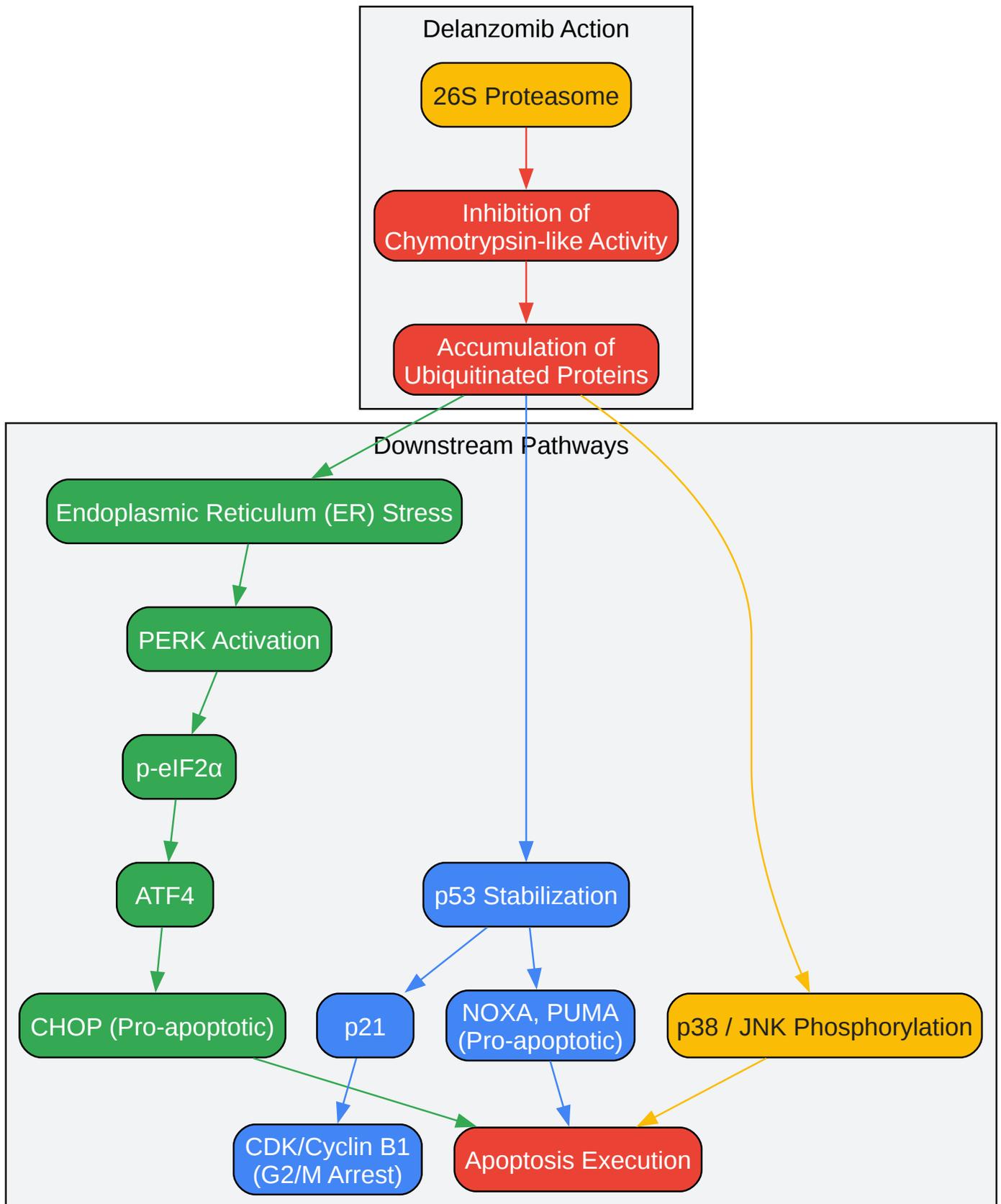
Analysis of Apoptosis by Flow Cytometry

To confirm that reduced cell viability is due to apoptosis, researchers use Annexin V/PI staining.

- **Procedure:** After treatment with **Delanzomib** for 48 hours, both detached and attached cells are harvested [2].
- **Staining:** The cell pellet is resuspended in a binding buffer and stained with **Annexin V-FITC** and **Propidium Iodide (PI)** for 15 minutes at room temperature in the dark.
- **Detection:** The stained cells are analyzed using a flow cytometer. The percentages of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) are quantified [2].

Mechanism of Action and Signaling Pathways

Delanzomib induces cell death primarily through proteasome inhibition, leading to the accumulation of pro-apoptotic proteins. The following diagram illustrates the key signaling pathways involved.



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Delanzomib's mechanism of action and downstream apoptotic signaling pathways.

Key Technical Considerations for Assay Design

- **Drug Preparation:** **Delanzomib** is typically dissolved in **DMSO** as a 10 mM stock solution, which should be aliquoted and stored at -20°C or below. Working solutions are prepared by diluting the stock in culture medium immediately before use, ensuring the final DMSO concentration does not exceed **0.1%** to avoid cytotoxicity [2].
- **Synergy Studies:** When testing **Delanzomib** in combination with other agents (e.g., Doxorubicin, Cisplatin), use analytical methods like the **Chou-Talalay method** to calculate a Combination Index (CI). CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [3] [5].
- **Cell Line Selection:** The efficacy of **Delanzomib** can vary. It is crucial to include a panel of cell lines representing different cancer types and molecular subtypes (e.g., for breast cancer, include ER/PR+, HER2+, and triple-negative lines) [3]. It also remains effective in cells with acquired resistance to other drugs like sorafenib and bortezomib [2] [7].

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